

Unveiling the Electronic Landscape of Chlorotris(triphenylphosphine)rhodium(I): A Technical Guide

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Compound of Interest

Compound Name: *Chlorotris(triphenylphosphine)rhodium(I)*

Cat. No.: B133847

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core electronic properties of **Chlorotris(triphenylphosphine)rhodium(I)**, commonly known as Wilkinson's catalyst. This ubiquitous catalyst plays a pivotal role in a myriad of chemical transformations, particularly in the realm of pharmaceutical synthesis. A thorough understanding of its electronic structure and behavior is paramount for optimizing existing catalytic processes and designing novel, more efficient synthetic routes. This document summarizes key quantitative data, details relevant experimental protocols for characterization, and visualizes fundamental electronic and mechanistic concepts.

Core Electronic Properties and Structure

Chlorotris(triphenylphosphine)rhodium(I) is a 16-electron, square planar complex featuring a rhodium(I) metal center. The d^8 electron configuration of Rh(I) in this geometry results in a diamagnetic species. The coordinatively unsaturated nature of this 16-electron complex is a cornerstone of its catalytic activity, rendering it susceptible to substrate binding.

The electronic environment of the rhodium center is significantly influenced by the three bulky triphenylphosphine (PPh_3) ligands and the chloro ligand. The phosphine ligands, being strong

σ -donors and moderate π -acceptors, modulate the electron density at the metal center, which is crucial for the oxidative addition and reductive elimination steps in its catalytic cycles.

Oxidation States and Redox Behavior

The catalytic cycle of Wilkinson's catalyst prominently features the shuttling of the rhodium center between the +1 and +3 oxidation states. The initial Rh(I) complex undergoes oxidative addition, typically of dihydrogen, to form a Rh(III) intermediate. Subsequent steps involving migratory insertion and reductive elimination regenerate the active Rh(I) catalyst.

The redox potential associated with the Rh(I)/Rh(II) couple has been determined electrochemically. Wilkinson's catalyst undergoes a one-electron oxidation at a potential of +0.035 V versus the ferrocene/ferrocenium couple (Fc/Fc⁺).

Quantitative Electronic Data

The electronic properties of Wilkinson's catalyst can be quantified through various spectroscopic and electrochemical techniques. The following tables summarize key data obtained from the literature.

Parameter	Value	Technique	Reference(s)
Rhodium Oxidation State	+1	-	
Electron Count	16	-	
Coordination Geometry	Square Planar	X-ray Diffraction	
Redox Potential (RhI/RhII)	+0.035 V (vs. Fc/Fc ⁺)	Cyclic Voltammetry	

Table 1: Fundamental Electronic and Structural Properties.

Technique	Parameter	Value (ppm)	Coupling Constant (Hz)	Reference(s)
Solid-State ^{31}P NMR	δ (P1, P2)	23.1, 32.3	-	
	δ (P3)	49.7	-	

Table 2: ^{31}P Nuclear Magnetic Resonance Data. The non-equivalence of the phosphorus atoms in the solid state gives rise to distinct chemical shifts.

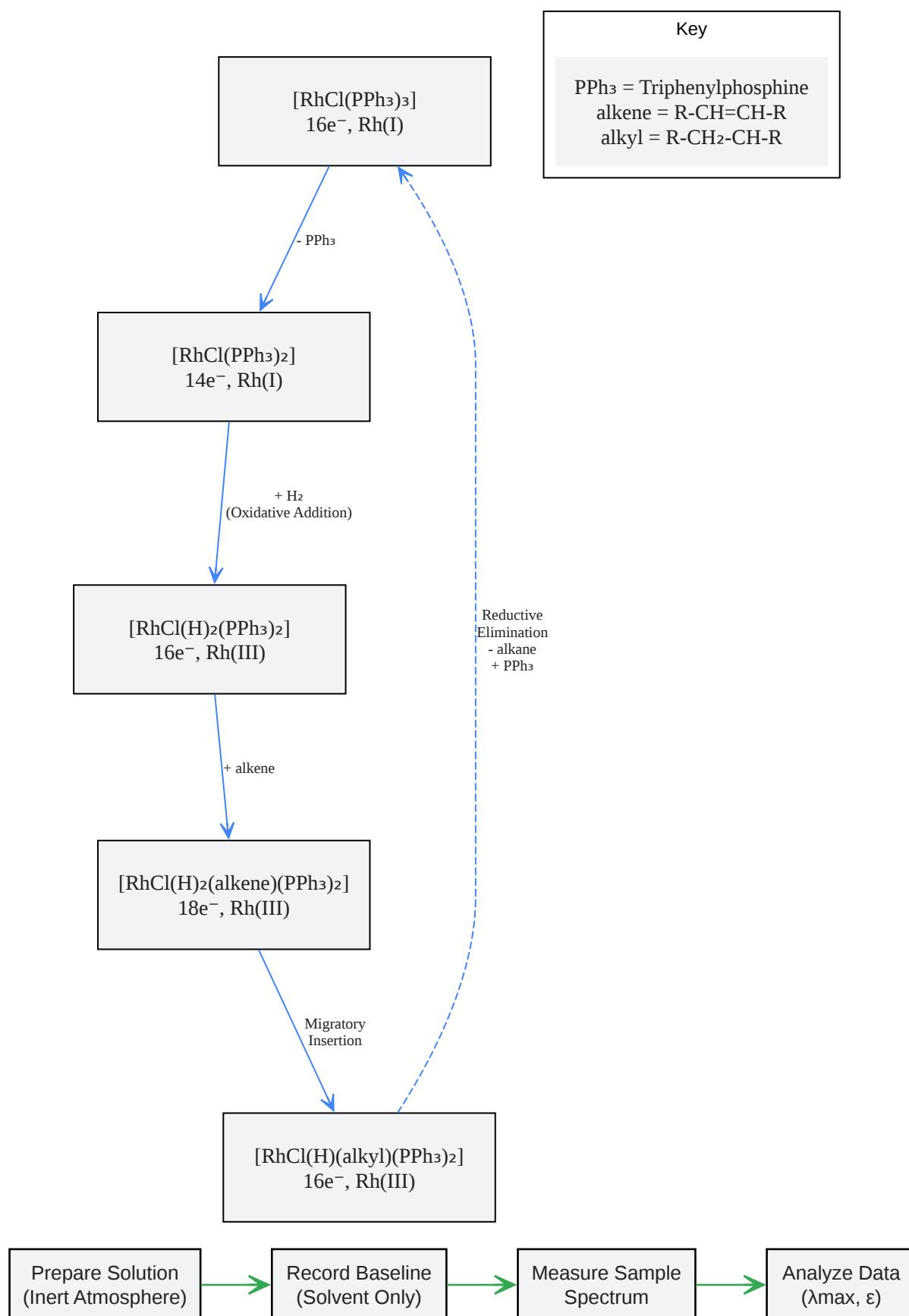
Technique	Parameter	Binding Energy (eV) (Approximate)	Reference(s) for Rhodium Species
X-ray Photoelectron Spectroscopy	Rh 3d _{5/2}	~308.5 - 309.2	
P 2p		~131 - 133	
Cl 2p		~198 - 200	

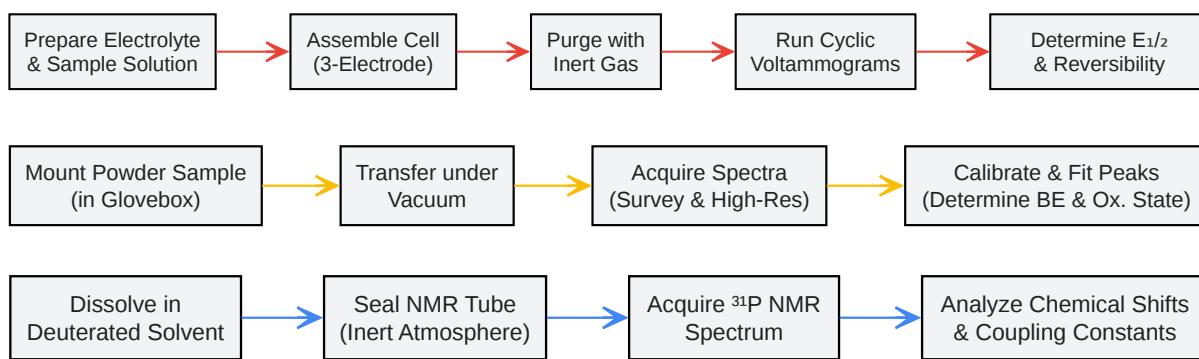
Table 3: X-ray Photoelectron Spectroscopy Data. The binding energies are indicative of the Rh(I) oxidation state and the chemical environment of the phosphorus and chlorine atoms. Exact values can vary based on instrument calibration and sample preparation.

Visualizing Electronic Concepts and Mechanisms d-Orbital Splitting in a Square Planar Complex

Caption: d-orbital splitting in a square planar Rh(I) complex.

Catalytic Cycle of Alkene Hydrogenation



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